N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide
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Overview
Description
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA. These interactions can lead to the inhibition of enzyme activity or the disruption of DNA function, contributing to its potential antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Uniqueness
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to the presence of both a dichlorophenyl group and a furan ring. This combination imparts distinct chemical properties, such as increased stability and potential for forming metal complexes, which are not observed in similar compounds .
Properties
Molecular Formula |
C13H10Cl2N2O2 |
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Molecular Weight |
297.13 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-8-10(4-5-19-8)13(18)17-16-7-9-2-3-11(14)12(15)6-9/h2-7H,1H3,(H,17,18)/b16-7+ |
InChI Key |
VDHABQSZDRKIHO-FRKPEAEDSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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